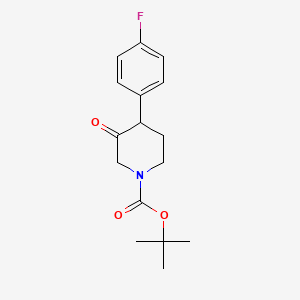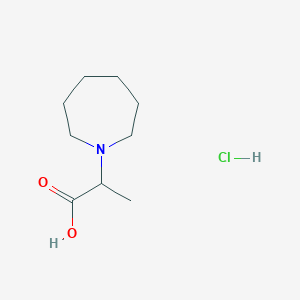
2-(azepan-1-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 90949-96-5 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-azepanyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 207.7 .Scientific Research Applications
Antioxidant Activity
2-(Azepan-1-yl)propanoic acid hydrochloride has been explored for its potential in the synthesis of novel compounds with antioxidant activities. Kumar, Gnanendra, and Naik (2009) synthesized amino acid analogues of 5H-dibenz[b,f]azepine, which included the coupling of amino acids like tyrosine, phenylalanine, hydroxyproline, and threonine with 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one, a key intermediate in the synthesis. These compounds showed significant radical scavenging activity, particularly the hydroxyproline analogues, in 1,1-diphenyl-2-picryl hydrazyl (DPPH) free radical scavenging assays (H. V. Kumar, C. Gnanendra, & N. Naik, 2009).
Antibacterial Properties
Research by Isakhanyan et al. (2013) demonstrated the antibacterial potential of compounds derived from this compound. They synthesized aminoalkyl esters of substituted acetic and propionic acids, including 2-(azepan-1-yl)ethyl esters, and tested their antibacterial effectiveness. The results highlighted notable antibacterial activity, especially for the methyliodides of the aminoalkyl esters of substituted propionic acids (A. U. Isakhanyan et al., 2013).
Photochemical Reactions
Ohara, Martino, and Willigen (2006) conducted a study focusing on the photochemical reactions involving chromone and chromone-2-carboxylic acid with alcohol, influenced by hydrochloric acid. They utilized 2-propanol in their experiments, and the addition of hydrochloric acid led to intriguing findings in the net absorptive chemically induced dynamic electron polarization (CIDEP) spectra. This research offers insights into the complex interactions and effects of adding components like hydrochloric acid in photochemical processes (K. Ohara, D. Martino, & H. Willigen, 2006).
Safety and Hazards
The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . The compound should not be subject to grinding/shock/friction . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
2-(azepan-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROYAMNQYOLMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700653 |
Source


|
| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302914-01-8 |
Source


|
| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)
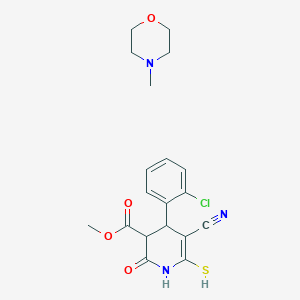
![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)

![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
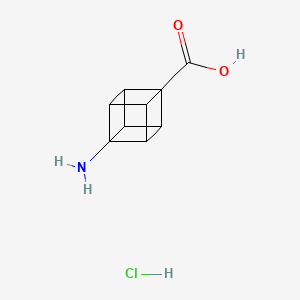
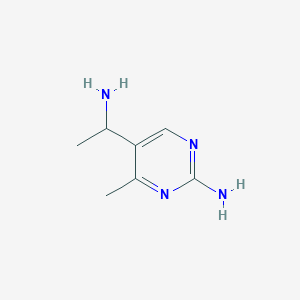
![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)
